molecular formula C12H20ClF3N2O2 B6214479 rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride CAS No. 2763584-44-5

rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride

Cat. No.: B6214479
CAS No.: 2763584-44-5
M. Wt: 316.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is to begin with a suitable bicyclic precursor, such as a bicyclo[3.2.0]heptane derivative, and introduce the trifluoromethyl group through a trifluoromethylation reaction[_{{{CITATION{{{_1{Buy rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo3.2.0 ...

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the stereochemistry of the compound, as the (1R,5S,6S) configuration is crucial for its activity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the bicyclic core or other functional groups.

  • Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives of the trifluoromethyl group, reduced forms of the bicyclic core, and substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may make it useful in biological studies, such as probing enzyme mechanisms or as a ligand in receptor binding assays.

  • Medicine: : The compound could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: : Its chemical stability and reactivity may make it valuable in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism by which rac-tert-butyl N-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate hydrochloride exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other similar bicyclic compounds with trifluoromethyl groups, such as:

  • rac-tert-butyl (1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate

  • rac-tert-butyl (1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

These compounds share structural similarities but may differ in their functional groups and reactivity. The presence of the hydrochloride salt in the compound of interest may confer additional properties, such as increased solubility in water.

Properties

CAS No.

2763584-44-5

Molecular Formula

C12H20ClF3N2O2

Molecular Weight

316.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.